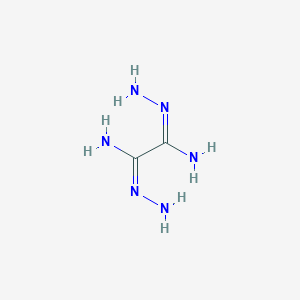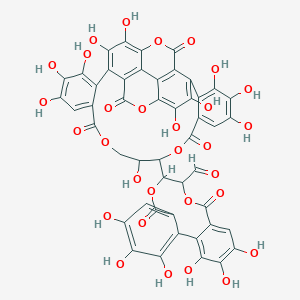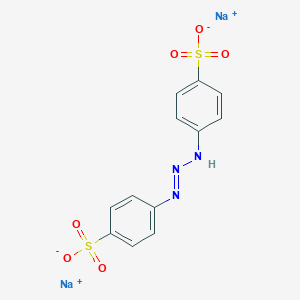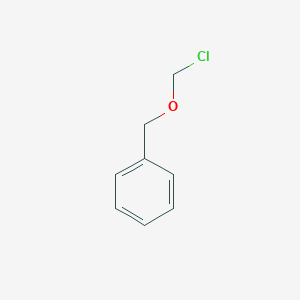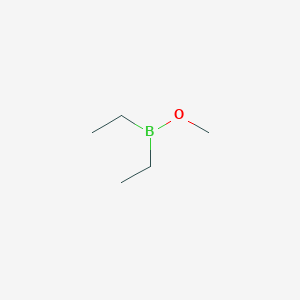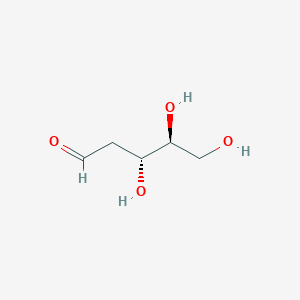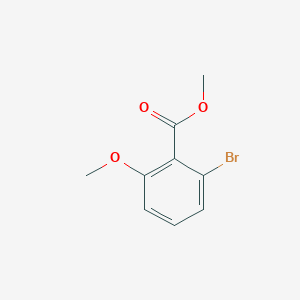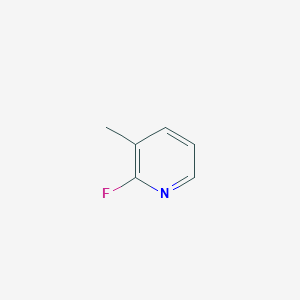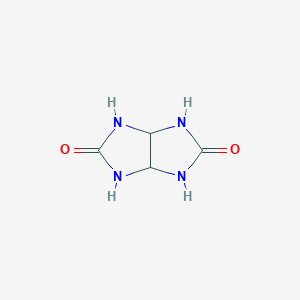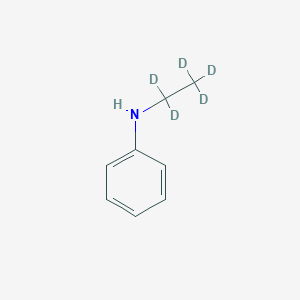
N-(1,1,2,2,2-Pentadeuterioethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1,1,2,2,2-Pentadeuterioethyl)aniline and related compounds involves reactions that introduce deuterium atoms into the aniline structure. Although specific details on the synthesis of this exact compound were not found, general methodologies for synthesizing deuterated analogs include reactions with deuterated reagents or under conditions promoting isotopic exchange. For example, N-silylated anilines can be synthesized from aryl(halo)silanes and anilines in the presence of base, suggesting possible pathways for incorporating deuterium into aniline derivatives through the use of deuterated solvents or reagents (Mitzel, Angermaier, & Schmidbaur, 1994).
Molecular Structure Analysis
The molecular structure of N-(1,1,2,2,2-Pentadeuterioethyl)aniline and its analogs is characterized by the presence of deuterium atoms, which can affect the compound's vibrational modes and electronic properties. The molecular structure of N-benzylidene-aniline, a related compound, has been studied, revealing insights into the conformations and electronic structure that may also apply to deuterated derivatives. These studies utilize techniques such as gas electron diffraction and molecular mechanics calculations to elucidate the structure (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).
Chemical Reactions and Properties
Deuterated anilines, including N-(1,1,2,2,2-Pentadeuterioethyl)aniline, participate in a variety of chemical reactions, where their deuterium atoms can influence reaction kinetics and mechanisms due to the isotopic effect. Hydroamination reactions, for example, have been explored with secondary N-methyl-anilines, providing insights into the regioselectivity and outcomes of reactions involving aniline derivatives (Younis, Krieck, Görls, & Westerhausen, 2016).
Physical Properties Analysis
The physical properties of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, such as melting point, boiling point, and solubility, are influenced by the presence of deuterium. These properties are essential for determining the compound's behavior in various environments and applications. While specific data on this compound were not found, studies on related aniline derivatives provide valuable insights into how isotopic substitution can affect physical properties.
Chemical Properties Analysis
The chemical properties of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, including acidity, basicity, and reactivity, are also affected by deuterium substitution. Deuterated compounds often exhibit altered chemical reactivities compared to their protonated counterparts due to differences in bond energies. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl showcases the complex behavior and reactivity of substituted anilines, which may provide parallels to the chemical properties of deuterated anilines (Wang, Hwang, Lee, & Chiang, 1999).
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
N-(1,1,2,2,2-Pentadeuterioethyl)aniline, like its analogs, finds utility in the field of chemical synthesis, particularly in the formation of C–N bonds. Palladium-catalyzed C–N cross-coupling reactions are instrumental for synthesizing aniline derivatives, which are valuable in various chemical research applications, including the synthesis of heterocycles, natural products, and medicinal compounds (Ruiz-Castillo & Buchwald, 2016).
Corrosion Inhibition
Derivatives of aniline have been studied for their potential in corrosion inhibition. For instance, a specific thiophene Schiff base derivative showed efficient corrosion inhibition properties for mild steel in acidic solutions, suggesting that similar aniline derivatives may serve as protective agents against material degradation (Daoud et al., 2014).
Catalysis and Organic Material Synthesis
Metal-based heterogeneous catalysts, often involving aniline derivatives, are crucial for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes. This process is important for creating polymers, dyes, and pharmaceutical products, highlighting the role of such compounds in facilitating complex chemical transformations (Romanazzi et al., 2021).
Sensor Applications
Aniline derivatives, due to their unique properties, have been explored for sensor applications. For instance, the inductive effect on the pK(a) of poly(aniline) was utilized to produce active sensing elements, opening pathways for the development of novel, sensitive, and selective detection systems for various applications (Shoji & Freund, 2001).
Luminescent Materials
Derivatives of aniline have been used to develop highly luminescent materials, such as tetradentate bis-cyclometalated platinum complexes. These materials have applications in organic light-emitting diodes (OLEDs) due to their high efficiency and long operational lifetimes, demonstrating the role of aniline derivatives in advancing electronic and photonic technologies (Vezzu et al., 2010).
Eigenschaften
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGMBLNIHDZDGS-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1,2,2,2-Pentadeuterioethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




